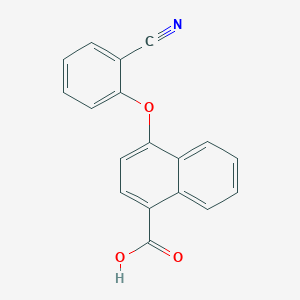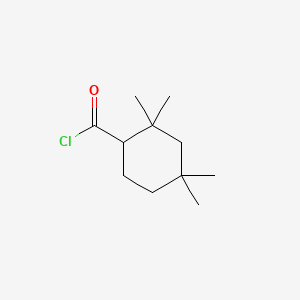
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride is a chemical compound with the molecular formula C11H19ClO and a molecular weight of 202.72 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
Vorbereitungsmethoden
The preparation of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves several synthetic routes. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder under reflux conditions . The reaction mixture is then cooled, filtered, and distilled under reduced pressure to obtain the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including synthetic elastomers and natural rubber.
Biology: The compound is used in studies related to cyclic oligomer formation in the copolymerization of isoprene with isobutylene.
Medicine: It is investigated for its potential use in drug synthesis and other pharmaceutical applications.
Industry: The compound is used in the production of polyesters and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride involves its reactivity with various molecular targets. It can act as an acylating agent, reacting with nucleophiles to form acylated products. The pathways involved in its reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethylcyclohexanecarbonyl Chloride can be compared with similar compounds such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has similar structural features but different reactivity and applications.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another similar compound with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H19ClO |
|---|---|
Molekulargewicht |
202.72 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
NWMYDSUTPQWCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C(C1)(C)C)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


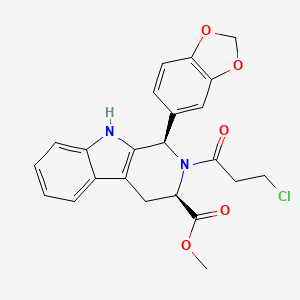
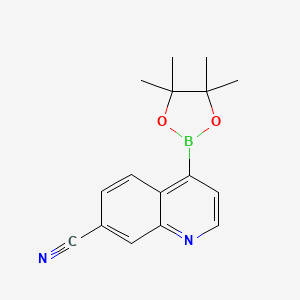
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
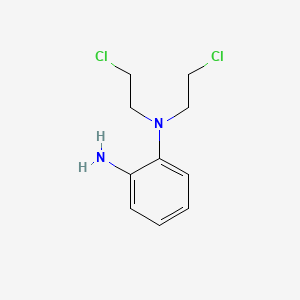
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)

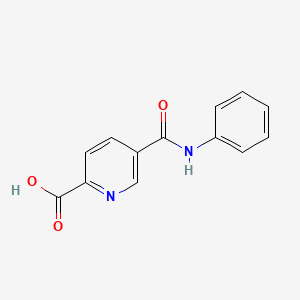
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
